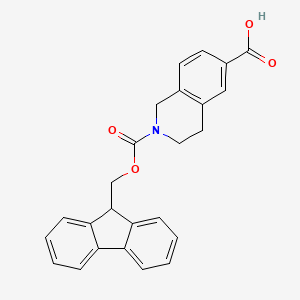

2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid

Description

This compound (CAS: 2138226-21-6) is a fluorenylmethyloxycarbonyl (Fmoc)-protected tetrahydroisoquinoline derivative bearing a carboxylic acid group at the 6-position. It is primarily used in peptide synthesis, where the Fmoc group serves as a temporary protecting group for amines during solid-phase peptide synthesis (SPPS). Its molecular formula is C25H21NO4, with a molecular weight of 399.44 g/mol . The compound is commercially available at 97% purity and is priced at $714 per 1g .

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-6-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21NO4/c27-24(28)17-9-10-18-14-26(12-11-16(18)13-17)25(29)30-15-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-10,13,23H,11-12,14-15H2,(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSBOCURKBAZTRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C=C(C=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2138226-21-6 | |

| Record name | 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid typically involves the protection of the amino group of 1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid with the Fmoc group. This is achieved by reacting the amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: Reduction reactions can be used to remove the Fmoc protecting group.

Substitution: The compound can undergo nucleophilic substitution reactions where the Fmoc group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: The Fmoc group can be removed using piperidine in an organic solvent.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction typically yields the deprotected amino acid .

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Development

The compound has been explored for its potential in synthesizing bioactive molecules. Its derivatives have been shown to exhibit anti-inflammatory and analgesic properties, making them candidates for pain management therapies . The structural features of the tetrahydroisoquinoline core allow for modifications that can enhance biological activity and selectivity towards specific targets.

1.2 Neuroprotective Agents

Research indicates that derivatives of this compound may act as neuroprotective agents. Studies have suggested that tetrahydroisoquinolines can modulate neurotransmitter systems, which is crucial in developing treatments for neurodegenerative diseases such as Parkinson's and Alzheimer's disease . The ability to cross the blood-brain barrier enhances its therapeutic potential.

Synthesis and Chemical Applications

2.1 Peptide Synthesis

Fmoc-L-Tic-OH is widely used in solid-phase peptide synthesis (SPPS) due to its protective group efficiency. The fluorenylmethoxycarbonyl (Fmoc) group allows for easy removal under mild conditions, facilitating the assembly of complex peptides . This application is particularly important in producing peptide-based drugs and vaccines.

2.2 Organic Synthesis

The compound serves as an intermediate in the synthesis of various organic compounds. Its reactive carboxylic acid group can participate in coupling reactions, leading to the formation of esters and amides, which are vital in creating diverse chemical entities for pharmaceutical applications .

Case Studies and Research Findings

| Study | Findings | Application |

|---|---|---|

| MDPI Study (2023) | Demonstrated the synthesis of tetrahydroisoquinoline derivatives with enhanced biological activity | Potential anti-inflammatory drugs |

| PubChem Analysis | Highlighted the structural properties and reactivity of 2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid | Building block for drug synthesis |

| Sigma-Aldrich Report | Provided data on the compound’s stability and reactivity under various conditions | Useful in synthetic methodologies |

Mechanism of Action

The mechanism of action of 2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of the amino acid, preventing unwanted side reactions during the synthesis process. The Fmoc group can be selectively removed under mild conditions, allowing for the sequential addition of amino acids to form peptides .

Comparison with Similar Compounds

Comparison with Similar Tetrahydroisoquinoline Derivatives

Structural Isomers and Positional Analogs

(a) Fmoc-Tic-OH (CAS: 136030-33-6)

- Structure: (S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.

- Key Differences : The carboxylic acid group is at the 3-position instead of the 6-position .

- Applications: Widely used in constrained peptide design due to its rigid tetrahydroisoquinoline scaffold.

- Safety : Classified with hazard statements H315-H319-H335 (skin/eye irritation, respiratory irritation) .

(b) (R)- and (S)-Enantiomers of 1-Carboxylic Acid Derivatives

Halogen-Substituted Analogs

(a) 6-Fluoro Derivative (STA-AA12206-1GM)

- Structure: 2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid.

- Key Differences : Fluorine substitution at the 6-position enhances metabolic stability and binding affinity in drug candidates .

- Price : $173 per 250mg .

(b) 5-Bromo Derivative (CAS: 1344394-58-6)

Functional Group Variations

(a) Methylamino-Methoxy Derivatives

- Example: (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-methoxy-4-oxobutanoic acid (CAS: 2044710-58-7).

- Key Differences: Incorporates a methylamino-methoxy side chain instead of a tetrahydroisoquinoline backbone.

- Safety: Limited toxicity data; requires handling by trained professionals .

(b) Naphthalene-Based Analogs

Comparative Data Table

| Compound Name | CAS No. | Position of COOH | Substituents | Molecular Weight | Price (1g) | Key Applications |

|---|---|---|---|---|---|---|

| Target Compound | 2138226-21-6 | 6 | None | 399.44 | $714 | SPPS, drug intermediates |

| Fmoc-Tic-OH | 136030-33-6 | 3 | None | 399.44 | $225 (50mg) | Constrained peptides |

| 6-Fluoro Derivative | STA-AA12206 | 1 | 6-F | 417.43 | $173 (250mg) | Enhanced stability |

| 5-Bromo Derivative | 1344394-58-6 | 3 | 5-Br | 299.11 | $1805 | Halogenated scaffolds |

| (R)-1-COOH Derivative | 204317-98-6 | 1 | None | 399.44 | N/A | Stereochemical studies |

Biological Activity

The compound 2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid is a derivative of tetrahydroisoquinoline, which has garnered interest in pharmaceutical research due to its potential biological activities. This article examines the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 410.46 g/mol. The structure features a fluorenylmethoxycarbonyl group attached to a tetrahydroisoquinoline core, which is known for its diverse biological activities.

Research indicates that compounds similar to This compound may exhibit significant interactions with various biological targets:

- Bcl-2 Family Proteins : These proteins are crucial in regulating apoptosis in cancer cells. Compounds derived from tetrahydroisoquinoline have been shown to inhibit Bcl-2 proteins, promoting apoptosis in cancer cells. For instance, studies have reported that certain derivatives exhibit binding affinities to Bcl-2 and Mcl-1 proteins while having minimal affinity for Bcl-X_L .

Biological Activities

The biological activities of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Antitumor Activity | Inhibits cancer cell proliferation and induces apoptosis through Bcl-2 inhibition. |

| Neuroprotective Effects | Potential to protect neuronal cells from damage due to oxidative stress. |

| Antimicrobial Properties | Exhibits activity against various microbial strains, suggesting potential as an antibiotic. |

Case Studies and Research Findings

- Anticancer Activity : A study highlighted the efficacy of tetrahydroisoquinoline derivatives in inducing apoptosis in Jurkat cells through caspase activation . The lead compound showed an IC50 value of 5.2 µM against Bcl-2 proteins.

- Neuroprotection : Research has suggested that similar compounds can mitigate neurodegenerative processes by reducing oxidative stress markers in neuronal cultures .

- Antimicrobial Studies : Compounds structurally related to This compound have demonstrated significant antimicrobial activity against pathogens such as Mycobacterium tuberculosis, indicating potential applications in treating infectious diseases .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that preserve sensitive functional groups. Notably, derivatives with modifications at various positions on the tetrahydroisoquinoline core have been shown to enhance biological activity .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.